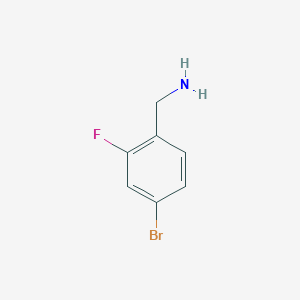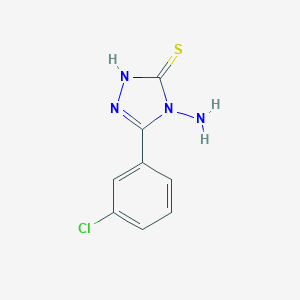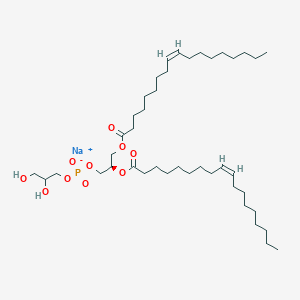
Echmohh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echmohh is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the family of compounds known as alkaloids, which are commonly found in plants and have a wide range of biological activities. Echmohh has been found to possess a number of interesting properties that make it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of echmohh is not yet fully understood, but it is thought to work by interacting with various cellular pathways and signaling molecules. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Echmohh has been found to have a number of interesting biochemical and physiological effects. It has been shown to reduce inflammation in a variety of experimental models, and to have anti-cancer activity in vitro and in vivo. It has also been found to modulate the immune system, and to have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of echmohh is its relatively low toxicity, which makes it a promising candidate for further investigation as a potential therapeutic agent. However, one of the limitations of echmohh is its limited availability, which can make it difficult to obtain for use in laboratory experiments.
Orientations Futures
There are a number of promising directions for future research on echmohh. Some potential areas of investigation include its use in combination with other drugs or therapies, its potential as a preventative agent for certain diseases, and its ability to modulate the gut microbiome. Additionally, further research is needed to better understand the mechanisms of action of echmohh and to identify potential side effects or limitations of its use.
Conclusion:
In conclusion, echmohh is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a wide range of biological activities, including anti-inflammatory and anti-cancer effects, and has been found to modulate the immune system. While there are limitations to its use in laboratory experiments, echmohh remains a promising candidate for further investigation as a potential therapeutic agent.
Méthodes De Synthèse
Echmohh can be isolated from a variety of plant sources, including the bark and leaves of certain trees. However, the most common method for obtaining echmohh is through chemical synthesis. This involves the use of a series of chemical reactions to create the compound in a laboratory setting.
Applications De Recherche Scientifique
Echmohh has been the subject of a number of scientific studies, with researchers investigating its potential applications in a variety of fields. Some of the most promising areas of research include its use as an anti-inflammatory agent, its potential as an anti-cancer drug, and its ability to modulate the immune system.
Propriétés
Numéro CAS |
113774-72-4 |
|---|---|
Nom du produit |
Echmohh |
Formule moléculaire |
C23H34O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3S)-3-hydroxy-3-(1-methylcyclohexyl)prop-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c1-23(13-7-4-8-14-23)17(24)12-11-16-15(9-5-2-3-6-10-18(25)26)19-21-22(28-21)20(16)27-19/h2,5,11-12,15-17,19-22,24H,3-4,6-10,13-14H2,1H3,(H,25,26)/b5-2-,12-11+/t15-,16+,17-,19-,20+,21+,22-/m0/s1 |
Clé InChI |
CWFUJHUAQKPVLZ-KOADJYQLSA-N |
SMILES isomérique |
CC1(CCCCC1)[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O |
SMILES |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
SMILES canonique |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
Synonymes |
7-(5,6-epoxy-3-(3-cyclohexyl-3-hydroxy-3-methyl-1-propenyl)-7-oxabicyclo(2.2.1)-hept-2-yl)-5-heptenoic acid ECHMOHH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)

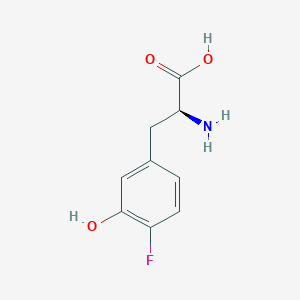
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
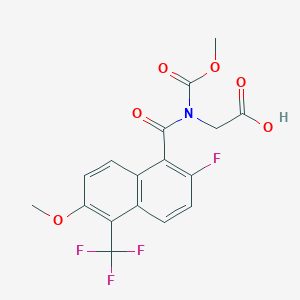
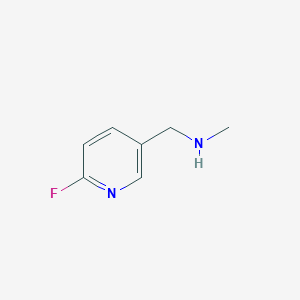
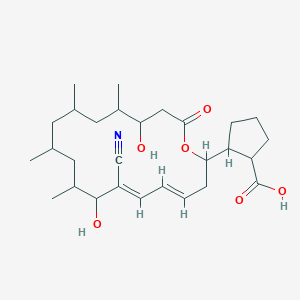
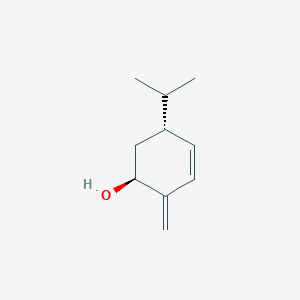
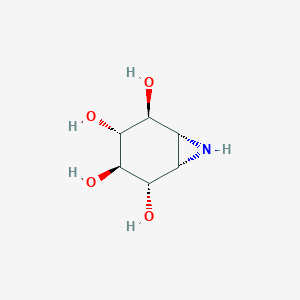
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)
